4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE
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Overview
Description
4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an azepane-1-carbonyl group and a 2-methylphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Azepane-1-Carbonyl Group: This step may involve the reaction of the quinoline derivative with azepane-1-carbonyl chloride under basic conditions.
Substitution with 2-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The azepane-1-carbonyl and 2-methylphenyl groups may enhance binding affinity and specificity to the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position.
4-Carbonylquinoline: A derivative with a carbonyl group at the 4-position.
Uniqueness
4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE is unique due to the presence of both the azepane-1-carbonyl and 2-methylphenyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
azepan-1-yl-[2-(2-methylphenyl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-10-4-5-11-18(17)22-16-20(19-12-6-7-13-21(19)24-22)23(26)25-14-8-2-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJTFBCIMXVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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